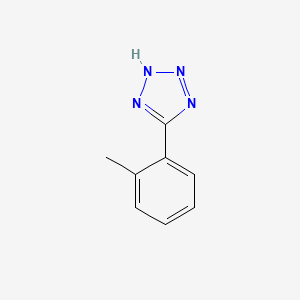

5-(o-Tolyl)tetrazole

Beschreibung

Overview of Tetrazole Chemistry and Significance in Contemporary Research

Tetrazoles are five-membered aromatic rings containing four nitrogen atoms and one carbon atom. wikipedia.org Their unique structure imparts a range of properties that make them valuable in diverse fields such as medicinal chemistry, materials science, and coordination chemistry. thieme-connect.comresearchgate.net

The history of tetrazole chemistry dates back to 1885 when J. A. Bladin first synthesized a tetrazole derivative. thieme-connect.comnih.govresearchgate.net A pivotal moment in the synthesis of 5-substituted 1H-tetrazoles was the [3+2] cycloaddition of an azide (B81097) with an organic nitrile, first described by Hantzsch and Vagt in 1901. nih.govacademie-sciences.fr This reaction, often referred to as the Huisgen [3+2] cycloaddition, remains a fundamental method for constructing the tetrazole ring. academie-sciences.fr Over the years, numerous modifications and catalysts have been developed to improve the efficiency and safety of this process. academie-sciences.frnih.gov Early methods often involved the use of hydrazoic acid, a toxic and explosive reagent, prompting the development of safer alternatives using sodium azide in combination with various catalysts. academie-sciences.frnih.gov

Contemporary research in tetrazole chemistry is vibrant and multifaceted. A significant trend is the development of more sustainable and environmentally friendly "green chemistry" approaches to synthesis, employing green solvents and recyclable catalysts. numberanalytics.com The application of click chemistry principles has also enabled more efficient and selective tetrazole synthesis under mild conditions. numberanalytics.com

In medicinal chemistry, tetrazoles are widely recognized as bioisosteres of carboxylic acids, meaning they have similar physical and chemical properties that can lead to comparable biological activity. thieme-connect.combeilstein-journals.org This has led to their incorporation into numerous clinically used drugs. thieme-connect.com Current research is exploring roles for tetrazoles beyond bioisosterism, investigating them as novel pharmacophores and tools to enhance drug delivery. numberanalytics.com

Furthermore, the high nitrogen content and energetic properties of tetrazoles make them subjects of interest in materials science for applications such as high-energy-density materials, propellants, and explosives. wikipedia.orgacademie-sciences.frcolab.ws Research is also expanding into their use in agricultural chemistry as potential pesticides and herbicides, and in the development of novel sensors and electronic devices. numberanalytics.com

Historical Context of Tetrazole Synthesis and Characterization

Academic Relevance of 5-(o-Tolyl)tetrazole

This compound belongs to the class of 5-substituted 1H-tetrazoles, which are the most extensively studied category of tetrazoles due to their wide-ranging applications, particularly in medicinal chemistry. thieme-connect.com The substituent at the 5-position of the tetrazole ring significantly influences the compound's properties and biological activity. In this compound, the ortho-tolyl group (a benzene (B151609) ring with a methyl group at the adjacent position) provides a specific steric and electronic profile. The presence of the ortho-methyl group can induce a twist in the molecule, potentially affecting how it interacts with biological targets. researchgate.net

The synthesis of 5-substituted-1H-tetrazoles like this compound is commonly achieved through the cycloaddition reaction of the corresponding nitrile (in this case, o-tolunitrile) with an azide source, often sodium azide. scielo.brresearchgate.net Various catalytic systems have been employed to facilitate this transformation. nih.gov

Academic research on this compound and its derivatives has been directed at answering specific scientific questions, primarily in the field of medicinal chemistry. One key area of investigation has been its potential as an anticonvulsant agent. A study synthesized a series of 5-(o-tolyl)-1H-tetrazole derivatives and evaluated their anticonvulsant activities. nih.gov This research aimed to understand the structure-activity relationship, investigating how different substituents on the tetrazole ring affect anticonvulsant efficacy and neurotoxicity. nih.gov For instance, the derivative 1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazole showed significant anticonvulsant activity with low neurotoxicity, highlighting the potential of this scaffold for developing new treatments for seizures. nih.gov

Another research avenue involves using this compound as a building block for more complex molecules with potential therapeutic applications. For example, it has been used in the synthesis of 2-(Adamantan-1-yl)-5-(o-tolyl)-2H-tetrazole, a compound whose structure and properties were characterized using various spectroscopic and analytical techniques. nih.gov Such studies are crucial for building libraries of diverse chemical compounds for drug discovery programs. The synthesis of various derivatives allows researchers to explore the chemical space around the this compound core, seeking to optimize properties like binding affinity to biological targets, metabolic stability, and other pharmacokinetic parameters. beilstein-journals.orgresearchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(2-methylphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-6-4-2-3-5-7(6)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBUOESFHRORQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342575 | |

| Record name | 5-(2-Methylphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51449-86-6 | |

| Record name | 5-(2-Methylphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-methylphenyl)-2H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 O Tolyl Tetrazole and Its Derivatives

Classical and Modern Synthetic Routes to 5-Substituted Tetrazoles

The most prevalent and versatile method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). thieme-connect.comnih.gov This reaction, often referred to as a "click" reaction, provides a direct and efficient pathway to the tetrazole ring system. nih.gov Historically, this synthesis involved the use of highly toxic and explosive hydrazoic acid. thieme-connect.com However, modern methodologies have shifted towards the use of safer azide sources, such as sodium azide, in conjunction with a catalyst. thieme-connect.comorganic-chemistry.org

[3+2] Cycloaddition Reactions of Nitriles with Azides

The core of this synthetic strategy involves the reaction of an organonitrile with an azide source, typically sodium azide, to form the tetrazole ring. researchgate.net The reaction can be influenced by various factors, including the nature of the nitrile, the solvent, the temperature, and the presence of a catalyst. scielo.brresearchgate.net The general mechanism involves the addition of the azide ion to the carbon-nitrogen triple bond of the nitrile, followed by cyclization. researchgate.net

Aryl aldehydes serve as versatile starting materials in a multi-component approach to synthesizing 5-substituted tetrazoles. nih.gov In this strategy, an aryl aldehyde, such as o-tolyl aldehyde, undergoes a Knoevenagel condensation with an active methylene (B1212753) compound like malononitrile (B47326). nih.govmdpi.com This in-situ generated arylidenemalononitrile intermediate then reacts with sodium azide in a [3+2] cycloaddition to yield the final tetrazole derivative. mdpi.com This one-pot procedure is advantageous as it utilizes readily available and economically viable starting materials. nih.gov The reaction can be catalyzed by various heterogeneous catalysts, which facilitate both the condensation and the cycloaddition steps. nih.govmdpi.com

The combination of malononitrile and sodium azide is frequently employed in the multicomponent synthesis of tetrazole derivatives from aldehydes. mdpi.comnanomedicine-rj.com Following the Knoevenagel condensation of an aldehyde with malononitrile to form a 2-arylidenemalononitrile, the nitrile groups of this intermediate become susceptible to nucleophilic attack by the azide ion. researchgate.netmdpi.com The subsequent intramolecular cyclization leads to the formation of the tetrazole ring. researchgate.net This method allows for the synthesis of tetrazoles with a vinyl group at the 5-position, which can be a valuable functional handle for further chemical transformations. The reaction is often carried out in the presence of a catalyst to enhance the reaction rate and yield. researchgate.netnanomedicine-rj.com

To overcome the high activation energy often associated with the [3+2] cycloaddition of nitriles and azides, various catalytic systems have been developed. nih.gov These catalysts can be broadly categorized as homogeneous and heterogeneous. nih.gov While homogeneous catalysts can be effective, they often pose challenges in terms of separation and recovery. ajgreenchem.com Consequently, there has been a significant focus on the development of heterogeneous catalysts, including metal nanoparticles, which offer advantages such as easy separation and reusability. thieme-connect.comajgreenchem.com

Palladium nanoparticles supported on materials like boehmite (AlO(OH)) have been investigated as effective catalysts for the synthesis of 5-substituted-1H-tetrazoles. rsc.org These heterogeneous catalysts can promote the [3+2] cycloaddition reaction between nitriles and sodium azide. rsc.org For instance, a boehmite-supported palladium-S-methyl-isothiourea (Pd-SMTU@boehmite) nanocatalyst has been utilized for this transformation. rsc.org The reaction is typically carried out in a suitable solvent such as ethanol (B145695). rsc.org Another approach involves a one-pot tandem reaction where aryl halides react with a cyanide source, like K₄[Fe(CN)₆], and sodium azide in the presence of polymer-supported palladium nanoparticles. researchgate.net This method allows for the in-situ generation of the aryl nitrile, which then undergoes cycloaddition. researchgate.net The catalyst's reusability without significant loss of activity is a key advantage of this system. researchgate.net

| Catalyst | Starting Materials | Solvent | Key Features |

| Pd-SMTU@boehmite | Nitrile, Sodium Azide | Ethanol | Heterogeneous, Nanocatalyst |

| [P4-VP]-PdNPs | Aryl Halide, K₄[Fe(CN)₆], Sodium Azide | Not specified | One-pot, Tandem reaction, Reusable |

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) has been identified as a readily available, inexpensive, and environmentally benign catalyst for the [3+2] cycloaddition of nitriles with sodium azide. scielo.brresearchgate.net This method is effective for a wide range of aryl and alkyl nitriles, affording the corresponding 5-substituted-1H-tetrazoles in good to excellent yields under mild reaction conditions. scielo.brscispace.com The reaction is typically performed in a solvent such as dimethyl sulfoxide (B87167) (DMSO). scielo.brresearchgate.net The use of CuSO₄·5H₂O offers several advantages, including short reaction times, high yields, a safe process, and a simple workup procedure, making it an attractive and practical method for the synthesis of these heterocyclic compounds. scielo.brresearchgate.net

| Catalyst | Nitrile Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| CuSO₄·5H₂O (2 mol%) | Benzonitrile | DMSO | 120 | 3 | 100 |

| CuSO₄·5H₂O (2 mol%) | 4-Methylbenzonitrile | DMSO | 120 | 3 | 98 |

| CuSO₄·5H₂O (2 mol%) | 2-Chlorobenzonitrile | DMSO | 120 | 1 | 100 |

| CuSO₄·5H₂O (2 mol%) | 4-Nitrobenzonitrile | DMSO | 120 | 0.5 | 100 |

Data sourced from a study by Akhlaghinia and Rezazadeh. researchgate.net

Catalytic Approaches in Cycloaddition

Stannous Chloride (SnCl2) and Nano-SnCl2-SiO2 Catalysis

The application of stannous chloride (SnCl₂) and its nano-supported variant, nano-SnCl₂-SiO₂, has been established as an effective catalytic method for the synthesis of 5-substituted 1H-tetrazoles from a variety of nitriles. rsc.orgrsc.org A comparative study between the homogeneous SnCl₂ catalyst and the heterogeneous SnCl₂-nano-SiO₂ system highlights the advantages of immobilization. rsc.org While homogeneous SnCl₂ is effective, the heterogeneous SnCl₂-nano-SiO₂ catalyst demonstrates superior activity and is easily recoverable and reusable, making it a more cost-effective and environmentally friendly option. rsc.orgrsc.org

The nano-SnCl₂-SiO₂ catalyst is prepared by reacting SnCl₂ with the surface hydroxyl groups of silica (B1680970) nanoparticles. rsc.org This heterogeneous catalyst has proven to be widely applicable for aliphatic, aromatic, heteroaromatic, and even sterically hindered nitriles, consistently producing excellent yields. rsc.orgresearchgate.net The catalyst's stability and efficiency are maintained for up to five cycles of reuse. rsc.orgresearchgate.net The synthesis is typically a [3+2] cycloaddition reaction between an organic nitrile and sodium azide.

Table 1: Comparison of Tin-Based Catalysts for Tetrazole Synthesis

| Catalyst | Substrate | Yield (%) | Reaction Time (h) | Ref. |

|---|---|---|---|---|

| SnCl₂ | Benzonitrile | 92 | 10 | rsc.org |

| SnCl₂-nano-SiO₂ | Benzonitrile | 98 | 8 | rsc.org |

| SnCl₄ | Benzonitrile | 86 | 10 | rsc.org |

| Me₂SnCl₂ | Benzonitrile | 82 | 12 | rsc.org |

| SnI₄ | Benzonitrile | 85 | 12 | rsc.org |

This table showcases the superior performance of the heterogeneous SnCl₂-nano-SiO₂ catalyst compared to its homogeneous counterpart and other tin-based catalysts.

Indium Chloride (InCl3) Catalysis under Microwave Irradiation

A rapid and efficient synthesis of 5-substituted 1H-tetrazoles, including derivatives like 5-(o-Tolyl)tetrazole, can be achieved using indium(III) chloride (InCl₃) as a catalyst under microwave irradiation. researchgate.net This method employs a [2+3] cycloaddition of structurally diverse organic nitriles with sodium azide. researchgate.net The protocol is noted for its broad applicability to aliphatic, aryl, benzylic, and heterocyclic nitriles, affording the corresponding tetrazole products in good to excellent yields, ranging from 70-96%. researchgate.net

Key advantages of this methodology include significantly shorter reaction times, a straightforward work-up procedure, and economic benefits. researchgate.net The use of microwave irradiation accelerates the reaction, while InCl₃, an inexpensive and effective Lewis acid catalyst, facilitates the cycloaddition. researchgate.netresearchgate.netorganic-chemistry.org

Cuttlebone as a Green Catalyst in DMSO

In the pursuit of environmentally benign synthesis, cuttlebone has emerged as a natural, low-cost, and highly effective heterogeneous catalyst for the [3+2] cycloaddition reaction between nitriles and sodium azide. scispace.comrsc.orgresearchgate.net This metal-free synthesis is typically conducted in dimethyl sulfoxide (DMSO) at 110 °C. scispace.comrsc.org Cuttlebone, derived from cuttlefish, is a porous biomaterial with high thermal stability, compressive strength, and flexural stiffness. scispace.comrsc.orgrsc.org

The proposed mechanism involves the "electrophilic activation" of the nitrile through hydrogen bond formation between the organic component of the cuttlebone (β-chitin) and the nitrile group. scispace.comresearchgate.netrsc.org This activation facilitates the cycloaddition with sodium azide. The use of powdered cuttlebone significantly enhances the reaction rate and yield compared to its non-powdered form. researchgate.net This method stands out for its rapid reaction times and high efficiency. scispace.comrsc.org

Table 2: Optimization of Cuttlebone-Catalyzed Synthesis of 5-Phenyl-1H-tetrazole

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Ref. |

|---|---|---|---|---|---|

| 1 | DMSO | 110 | 15 | 98 | researchgate.netresearchgate.net |

| 2 | DMF | 110 | 15 | 90 | researchgate.net |

| 3 | Toluene | 110 | 60 | 30 | researchgate.net |

This table illustrates the optimal reaction conditions for the cuttlebone-catalyzed synthesis, highlighting DMSO as the superior solvent.

Nano-TiCl4.SiO2 as an Eco-Friendly Catalyst

Nano-TiCl₄·SiO₂ has been identified as a highly efficient, solid Lewis-acid catalyst for the preparation of 5-substituted 1H-tetrazole derivatives. researchgate.netajol.infoajol.info This heterogeneous catalyst is synthesized through the reaction of nano-SiO₂ with TiCl₄, resulting in a simple and environmentally benign process that produces the catalyst in good yield. researchgate.netajol.info The catalyst has been characterized using techniques such as X-ray diffraction, thermogravimetric analysis, and electron microscopy, with particle sizes observed in the range of 14-41 nm. researchgate.netajol.info

The synthesis of tetrazoles using nano-TiCl₄·SiO₂ is typically carried out by refluxing a mixture of the nitrile, sodium azide, and the catalyst in DMF. ajol.info This method is advantageous due to the catalyst's convenient recoverability and reusability for at least three cycles without significant loss of activity. researchgate.netajol.info While effective for various nitriles, the method is reported to be less suitable for aliphatic nitriles. researchgate.net

Magnetically Recoverable Heterogeneous Fe2O3@cellulose@Mn Nanocomposites

A cutting-edge approach to tetrazole synthesis involves the use of magnetically recoverable Fe₂O₃@cellulose@Mn nanocomposites as a heterogeneous catalyst. mdpi.comresearchgate.net This catalyst is fabricated by the stepwise deposition of manganese nanoparticles onto cellulose-modified magnetic Fe₂O₃ nanocomposites. mdpi.comresearchgate.net The resulting material exhibits superparamagnetic properties, which allows for its easy separation from the reaction mixture using an external magnet, a key feature for catalyst recyclability. mdpi.com

This nanocomposite catalyzes the synthesis of tetrazole derivatives through a cascade Knoevenagel condensation and [3+2] cycloaddition reaction. mdpi.comresearchgate.net The process, often enhanced by microwave irradiation, is remarkably efficient, yielding products in very high amounts (up to 98%) within a short duration (e.g., 3 minutes). mdpi.com This method is celebrated for its minimal catalyst loading, rapid reaction times, and the use of eco-friendly solvents. mdpi.com

Green Chemistry Approaches and Sustainable Synthesis

Examples of such green catalysts include:

Cuttlebone: A natural and biodegradable catalyst that operates under metal-free conditions. scispace.comrsc.org

Nano-TiCl₄·SiO₂: A recoverable and reusable solid acid catalyst that promotes efficiency. researchgate.netajol.info

Fe₂O₃@cellulose@Mn Nanocomposites: A magnetically recoverable catalyst that allows for simple separation and reuse, aligning with sustainable practices. mdpi.comresearchgate.net

Furthermore, the use of microwave irradiation as an energy source offers a greener alternative to conventional heating, often leading to shorter reaction times, reduced energy consumption, and higher yields. researchgate.netorganic-chemistry.orgrsc.org The exploration of water-mediated and solvent-free reaction conditions also represents a significant step towards more environmentally benign synthetic protocols for tetrazole derivatives. dntb.gov.ua

Synthesis from Schiff Bases

An alternative pathway to 5-substituted tetrazoles involves the use of Schiff bases as precursors. cyberleninka.ru In one reported method, various Schiff bases, prepared by the condensation of amines with aldehydes or ketones, are reacted with sodium azide to yield the corresponding tetrazole derivatives. cyberleninka.ru

Another approach utilizes a polyvinyl alcohol immobilized copper(II) Schiff base complex [PVA@Cu(II) Schiff base complex] as a catalyst for a one-pot, three-component synthesis. thieme-connect.com This environmentally benign method involves the reaction of aliphatic or aromatic aldehydes with hydroxylamine (B1172632) hydrochloride and sodium azide in water at room temperature to produce 5-substituted 1H-tetrazoles in high yields. thieme-connect.comresearchgate.net The mechanism proceeds through the initial formation of an oxime, which is then converted to the tetrazole. thieme-connect.com

Other Reported Methods for 5-Substituted Tetrazoles

The synthesis of 5-substituted-1H-tetrazoles is a cornerstone of heterocyclic chemistry, with the [3+2] cycloaddition of azides and nitriles being a conventional and widely employed method. thieme-connect.comresearchgate.net This approach, however, has historically involved reactants like hydrazoic acid, which is highly volatile, toxic, and explosive, necessitating the development of safer and more efficient protocols. thieme-connect.com

Over the years, significant advancements have been made to circumvent these issues. An improved procedure involves the use of inorganic sodium azide with ammonium (B1175870) chloride in dimethylformamide (DMF). thieme-connect.com Further refinements have focused on catalysis to enhance reaction rates and yields. A variety of catalysts have been explored, including:

Heterogeneous Catalysts: These are often favored for their ease of separation and recyclability. Examples include nanocrystalline ZnO, CuFe2O4 nanoparticles, mesoporous ZnS, and various supported catalysts like Fe3O4@SiO2. thieme-connect.com Nano-TiCl4.SiO2 has been demonstrated as an efficient, recoverable solid Lewis-acid catalyst for the synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide in DMF at reflux. scielo.org.zascielo.org.za

Lewis Acids: Lewis acids such as zinc salts, aluminum salts, and indium(III) chloride activate the nitrile group, facilitating the cycloaddition. organic-chemistry.orggoogle.com

Multicomponent Reactions (MCRs): MCRs offer an efficient route to complex molecules in a single step. The Ugi-azide reaction, a notable example, allows for the synthesis of 1,5-disubstituted-1H-tetrazoles from aldehydes, amines, isocyanides, and an azide source. scielo.org.mx

The mechanism for many of these syntheses involves the activation of the nitrile, followed by nucleophilic attack of the azide and subsequent cyclization. organic-chemistry.orgscielo.org.mx

Specific Synthesis of this compound

Reaction of Tetrazole with Aldehydes

The synthesis of 5-substituted 1H-tetrazoles can be achieved through one-pot, three-component reactions involving aldehydes. organic-chemistry.org One such method involves the reaction of an aryl aldehyde, malononitrile, and sodium azide in the presence of a palladium catalyst in ethanol. ias.ac.in This reaction proceeds through a Knoevenagel condensation followed by a 1,3-dipolar cycloaddition. ias.ac.inresearchgate.net

A specific derivative, 2-(1H-tetrazol-5-yl)-3-o-tolylacrylonitrile, has been synthesized using o-tolualdehyde, malononitrile, and sodium azide. ias.ac.in

| Starting Materials | Product | Yield | Reference |

| o-Tolualdehyde, Malononitrile, Sodium Azide | 2-(1H-tetrazol-5-yl)-3-o-tolylacrylonitrile | - | ias.ac.in |

Note: Specific yield for this derivative was not provided in the source.

Synthesis via 1-Benzyl-5-bromo-1H-tetrazole and o-Tolylboronic Acid using Palladium Catalysis

A modular approach for synthesizing 5-substituted-1H-tetrazoles involves a Suzuki-hydrogenolysis protocol. researchgate.netacs.org This method utilizes a palladium-catalyzed cross-coupling reaction between a protected bromo-tetrazole and a boronic acid, followed by deprotection.

The synthesis of 5-(o-tolyl)-1H-tetrazole was accomplished using 1-benzyl-5-bromo-1H-tetrazole and o-tolylboronic acid. researchgate.net The reaction was carried out with a palladium catalyst system (XPhos Pd G3 and Evonik P1071 Pd/C) and cesium carbonate as the base in a toluene, ethanol, and water solvent mixture. This yielded the desired product as a white solid. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Reference |

| 1-Benzyl-5-bromo-1H-tetrazole | o-Tolylboronic acid | XPhos Pd G3, Evonik P1071 Pd/C | 5-(o-Tolyl)-1H-tetrazole | 57% | researchgate.net |

Synthesis of 2-(Adamantan-1-yl)-5-(o-tolyl)-2H-tetrazole

The synthesis of 2,5-disubstituted tetrazoles can be achieved through the reaction of a 5-substituted-NH-tetrazole with an alcohol in the presence of a strong acid. Specifically, 2-(Adamantan-1-yl)-5-(o-tolyl)-2H-tetrazole has been synthesized by reacting 5-(o-tolyl)-1H-tetrazole with adamantan-1-ol in concentrated sulfuric acid. researchgate.netnih.gov This reaction proceeds regioselectively, yielding the 2-substituted isomer. researchgate.netnih.gov The structure of the resulting compound has been confirmed using various spectroscopic methods. researchgate.net

Synthetic Strategies for this compound Derivatives

Preparation of 1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazole

Derivatives of 5-(o-tolyl)-1H-tetrazole have been synthesized for various applications, including medicinal chemistry. nih.gov One such derivative, 1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazole, has been prepared and evaluated for its biological activities. nih.gov The synthesis of this compound is part of a broader effort to create a series of 5-(o-tolyl)-1H-tetrazole derivatives for further investigation. nih.gov

Derivatization through Mannich Base Reactions

The Mannich reaction is a versatile method for the synthesis of nitrogen-containing compounds and has been effectively employed for the derivatization of tetrazoles. researchgate.net This reaction involves the aminoalkylation of an acidic proton located on the tetrazole ring with formaldehyde (B43269) and a primary or secondary amine, or their corresponding preformed iminium salts, leading to the formation of N-Mannich bases. researchgate.netfu-berlin.de These reactions are crucial in medicinal chemistry for synthesizing compounds with potential biological activities. researchgate.net

A series of tetrazole derivatives can be synthesized via Mannich base condensation, often facilitated by ultrasonication to improve yields and reduce reaction times. nih.gov For instance, the reaction of a 5-substituted-1H-tetrazole with an appropriate aldehyde and an amine under ethanol medium can yield the desired Mannich base. ijpsr.com Optimization studies have shown that ethanol is an effective solvent for these reactions, maximizing product yield. nih.gov

One documented synthesis involves the reaction of a tetrazole, thiosemicarbazone, and benzaldehyde (B42025) in ethanol, which is refluxed and stirred to produce the target Mannich base, purified by column chromatography. ijpsr.com Similarly, reacting a tetrazole with 1,1-dimethylurea (B72202) and benzaldehyde in ethanol under reflux conditions also yields corresponding Mannich bases. ijpsr.com The structural confirmation of these synthesized compounds is typically achieved through IR, ¹H NMR, ¹³C NMR, and mass spectral analysis. ijpsr.com

Table 1: Examples of Mannich Base Reactions for Tetrazole Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Conditions | Product Type | Reference |

| Tetrazole | Thiosemicarbazone | Benzaldehyde | Ethanol | Reflux, 2h | 2-(aryl)-N-[(5-aryl-2H-tetrazol-2-yl)methyl]hydrazinecarbothioamide | ijpsr.com |

| Tetrazole | 1,1-Dimethylurea | Benzaldehyde | Ethanol | Reflux, 2h | 1-[(5-aryl-2H-tetrazol-2-yl)methyl]-3,3-dimethylurea | ijpsr.com |

| 5-substituted-1H-tetrazole | Formaldehyde | Amine | Ethanol | Ultrasonication | N-Mannich Base | nih.gov |

Synthesis of Tetrazole-Containing 1,5-Benzothiazepines

The synthesis of hybrid molecules incorporating both tetrazole and 1,5-benzothiazepine (B1259763) moieties has been explored to create novel compounds with potential therapeutic applications. A common strategy involves the reaction of chalcones with o-aminothiophenol to form the 1,5-benzothiazepine core, which is then further modified to include the tetrazole ring. jchemlett.comresearchgate.net

One synthetic route begins with the condensation of various aromatic aldehydes with substituted acetophenones in the presence of potassium hydroxide (B78521) to yield chalcone (B49325) derivatives. researchgate.net These chalcones then react with o-aminothiophenol, often catalyzed by ceric ammonium nitrate (B79036) (CAN) under ultrasonic irradiation, to form the 1,5-benzothiazepine structure. researchgate.net The nitro group on the resulting benzothiazepine (B8601423) can be reduced to an amino group, which is then converted to the corresponding tetrazole via reaction with triethyl orthoformate and sodium azide. jchemlett.com

The reaction conditions for the cyclization of chalcones with o-aminothiophenol can vary, with different solvents and catalysts being employed, such as ethanol/hydrochloric acid, toluene/trifluoroacetic acid, or piperidine. jchemlett.com Microwave-assisted and solvent-free synthesis methods have also been reported for the formation of 1,5-benzothiazepines. jchemlett.com

Table 2: Synthesis of Tetrazole-Containing 1,5-Benzothiazepines

| Starting Material | Reagents | Key Intermediate | Final Product | Reference |

| Aromatic Aldehydes, Acetophenones | KOH | Chalcones | Tetrazole-containing 1,5-Benzothiazepines | researchgate.net |

| Chalcones | o-Aminothiophenol, CAN | 1,5-Benzothiazepines | Tetrazole-containing 1,5-Benzothiazepines | researchgate.net |

| Nitro-substituted Benzothiazepine | SnCl₂·2H₂O, TEOF, NaN₃ | Amino-substituted Benzothiazepine | Tetrazole-containing 1,5-Benzothiazepines | jchemlett.com |

Synthesis of 1,5-Disubstituted Tetrazoles

The synthesis of 1,5-disubstituted tetrazoles is of significant interest as these compounds can act as bioisosteres for cis-amide bonds in peptidomimetics. acs.org Various methods have been developed for their synthesis, including multicomponent reactions and N-alkylation of 5-substituted-1H-tetrazoles. acs.orgnih.gov

One prominent method is the Ugi-azide four-component reaction, which involves an aldehyde, an amine, an isocyanide, and trimethylsilyl (B98337) azide (TMSN₃). mdpi.com This approach allows for the synthesis of a diverse range of 1,5-disubstituted tetrazoles. mdpi.com Another versatile method is the [3+2] cycloaddition reaction between nitriles and azides. mdpi.com

N-alkylation of 5-substituted-1H-tetrazoles provides a direct route to 1,5-disubstituted derivatives. nih.govmdpi.com For example, the reaction of a 5-substituted-1H-tetrazole with an alkyl halide, such as 1-(3-chloropropyl)-5-aryl-2H-tetrazole, in the presence of a base like potassium carbonate, yields the N-alkylated product. nih.gov These reactions can produce two regioisomers, the 1,5- and 2,5-disubstituted tetrazoles, which can often be separated by chromatography. mdpi.commdpi.com The regioselectivity of the alkylation can be influenced by the substituent at the 5-position and the reaction conditions. mdpi.com

Palladium-catalyzed cross-coupling reactions have also been employed for the synthesis of 1,5-diaryl substituted tetrazoles. nih.gov This involves the reaction of a 1-aryl-5-bromotetrazole with an arylboronic acid (Suzuki coupling) or an aryl iodide (direct arylation) to introduce the second aryl group at the 5-position. nih.gov

Table 3: Methods for the Synthesis of 1,5-Disubstituted Tetrazoles

| Method | Reactants | Catalyst/Reagents | Product | Reference |

| Ugi-Azide Reaction | Aldehyde, Amine, Isocyanide, TMSN₃ | TTAB (in water) | 1,5-Disubstituted Tetrazole | mdpi.com |

| N-Alkylation | 5-Substituted-1H-tetrazole, Alkyl Halide | K₂CO₃ | 1,5-Disubstituted Tetrazole | nih.govmdpi.com |

| Suzuki Coupling | 1-Aryl-5-bromotetrazole, Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 1,5-Diaryl Tetrazole | nih.gov |

| Direct Arylation | 1-Aryl-tetrazole, Aryl Iodide | Pd(OAc)₂, CuI, TFP, CsCO₃ | 1,5-Diaryl Tetrazole | nih.gov |

| Cycloaddition | Nitrile, Sodium Azide | Triethylamine hydrochloride | 5-Substituted-1H-tetrazole (precursor for N-alkylation) | mdpi.com |

Spectroscopic and Structural Characterization of 5 O Tolyl Tetrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the chemical environment of the atoms within 5-(o-tolyl)tetrazole and its derivatives.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy of this compound reveals characteristic signals for the aromatic protons of the tolyl group and the methyl protons. In a typical spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the aromatic protons appear as a multiplet in the range of δ 7.37-7.73 ppm. researchgate.netresearchgate.net A study of 2-(Adamantan-1-yl)-5-(o-tolyl)-2H-tetrazole in DMSO-d6 showed the aromatic protons as a multiplet between δ 7.33 and 7.43 ppm, with a distinct doublet at δ 7.90 ppm. nih.gov The methyl protons of the tolyl group typically present as a singlet. For instance, in 2-(Adamantan-1-yl)-5-(o-tolyl)-2H-tetrazole, this singlet appears at δ 2.55 ppm. nih.gov

Derivatization of the tetrazole ring or the tolyl group leads to predictable shifts in the ¹H-NMR spectrum. For example, in 2-(1-(tert-Butyldimethylsilyl)oxy)ethyl)-5-(m-tolyl)-2H-tetrazole, the methyl protons of the tolyl group are observed at δ 2.42 ppm. rsc.org The specific substitution pattern on the tolyl ring in derivatives like 2-(1H-tetrazol-5-yl)-3-o-tolylacrylonitrile results in a complex multiplet for the aromatic protons and a singlet for the methyl group at δ 2.43 ppm. ias.ac.in

¹H-NMR Data for this compound and its Derivatives

| Compound | Solvent | Aromatic Protons (ppm) | Methyl Protons (ppm) | Other Protons (ppm) |

|---|---|---|---|---|

| 5-(o-tolyl)-1H-tetrazole researchgate.netresearchgate.net | DMSO-d6 | 7.73 (d, J=7.74 Hz, 1H), 7.59 (t, J=7.58 Hz, 1H), 7.45 (d, J=7.77 Hz, 1H), 7.37 (t, J=7.60 Hz, 1H) | 2.6 (s, 3H) | - |

| 2-(Adamantan-1-yl)-5-(o-tolyl)-2H-tetrazole nih.gov | DMSO-d6 | 7.33–7.43 (m, 3H), 7.90 (d, J=7.6 Hz, 1H) | 2.55 (s, 3H) | 1.77 (br. s, 6H, Ad), 2.24 (br. s, 3H, Ad), 2.33 (d, J=2.8 Hz, 6H, Ad) |

| 2-(1,4-dioxan-2-yl)-5-(o-tolyl)-2H-tetrazole rsc.org | CDCl3 | 8.08-7.92 (m, 2H), 7.39-7.27 (m, 2H) | 2.42 (s, 3H) | 6.08 (dd, J=6.1, 2.9 Hz, 1H), 4.43 (dd, J=12.0, 6.1 Hz, 1H), 4.21-4.05 (m, 2H), 3.99-3.85 (m, 3H) |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum provides valuable information about the carbon framework of this compound and its derivatives. The quaternary carbon of the tetrazole ring is a key diagnostic signal, typically appearing in the range of δ 155-165 ppm. nih.govscielo.brrsc.orgconicet.gov.ar For 2-(Adamantan-1-yl)-5-(o-tolyl)-2H-tetrazole, this signal is observed at δ 164.2 ppm. nih.gov The carbons of the tolyl group give rise to a series of signals in the aromatic region (δ 120-140 ppm), with the methyl carbon appearing at a much higher field, around δ 20-22 ppm. nih.gov For instance, the methyl carbon signal for 2-(Adamantan-1-yl)-5-(o-tolyl)-2H-tetrazole is at δ 21.5 ppm. nih.gov

¹³C-NMR Data for this compound Derivatives

| Compound | Solvent | Tetrazole Carbon (ppm) | Aromatic Carbons (ppm) | Methyl Carbon (ppm) | Other Carbons (ppm) |

|---|---|---|---|---|---|

| 2-(Adamantan-1-yl)-5-(o-tolyl)-2H-tetrazole nih.gov | DMSO-d6 | 164.2 | 126.6, 126.9, 129.4, 130.4, 131.9, 137.1 | 21.5 | 29.3, 35.6, 42.1, 64.0 (Ad) |

| 2-(1,4-dioxan-2-yl)-5-(o-tolyl)-2H-tetrazole rsc.org | CDCl3 | 165.4 | 138.6, 131.3, 128.8, 127.6, 126.7, 124.1 | 21.3 | 84.0, 67.1, 65.8, 65.0 |

| 2-(1H-tetrazol-5-yl)-3-o-tolylacrylonitrile ias.ac.in | DMSO-d6 | 155.95 | 134.85, 133.37, 132.42, 132.02, 131.94, 129.84 | 19.82 | 145.45, 118.96, 116.25, 115.70, 100.15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays several characteristic absorption bands. The tetrazole ring itself gives rise to a number of vibrations, including N-N=N and C=N stretching, which are typically observed in the fingerprint region of the spectrum. researchgate.netresearchgate.netscielo.br Specifically, bands around 1492 cm⁻¹ and in the 1000-1300 cm⁻¹ range are often attributed to the tetrazole ring. researchgate.netresearchgate.netscielo.br The C-H stretching vibrations of the aromatic tolyl group are seen in the 3000-3100 cm⁻¹ region, while the methyl C-H stretching appears around 2900 cm⁻¹. researchgate.netresearchgate.netnih.gov

Characteristic IR Absorption Bands for this compound and its Derivatives

| Compound | N-H/O-H Stretching (cm⁻¹) | C-H Aromatic Stretching (cm⁻¹) | C-H Aliphatic Stretching (cm⁻¹) | C=N/N=N Stretching (cm⁻¹) | Tetrazole Ring Vibrations (cm⁻¹) |

|---|---|---|---|---|---|

| 5-(o-tolyl)-1H-tetrazole researchgate.netresearchgate.net | 3330, 3112 | - | 2976, 2968, 2899 | 1631, 1601 | 1492, 1162, 1043 |

| 2-(Adamantan-1-yl)-5-(o-tolyl)-2H-tetrazole nih.gov | - | 3292 | 2924, 2911, 2856 | 1476 | 1356, 1316, 1021 |

| 3-((1H-Tetrazol-5-yl)thio)-5-(p-tolyl)-1H-indole conicet.gov.ar | 3263 | - | 2331 | 1502 | 1473, 1308, 1108, 1036 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. For 2-(Adamantan-1-yl)-5-(o-tolyl)-2H-tetrazole, the [M+H]⁺ ion was found at m/z 295.1923, which corresponds to the calculated value of 295.1917 for the molecular formula C₁₈H₂₃N₄. nih.gov Similarly, for 2-(1,4-dioxan-2-yl)-5-(o-tolyl)-2H-tetrazole, the [M+Na]⁺ ion was observed at m/z 269.1015, consistent with the calculated value of 269.1009 for C₁₂H₁₄N₄NaO₂. rsc.org

Fragmentation Pattern Analysis of Substituted Tolylphenyltetrazoles

The fragmentation of 5-substituted tetrazoles in the mass spectrometer can provide valuable structural information. A common fragmentation pathway involves the loss of a nitrogen molecule (N₂). uokerbala.edu.iq For 1-(o-tolyl)-5-phenyltetrazole, the fragmentation pattern suggests an initial tautomeric conversion to an azide (B81097) structure, followed by the elimination of a nitrogen molecule. uokerbala.edu.iq The resulting nitrene intermediate then rearranges to form a cation-radical derivative of a methyl-substituted 2-phenylbenzimidazole. uokerbala.edu.iq The study of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole derivatives showed that under positive ion electrospray ionization (ESI), the tetrazole group undergoes elimination of hydrazoic acid (HN₃), while in negative ion mode, it loses a molecule of nitrogen (N₂). lifesciencesite.com

X-ray Crystallography and Structural Analysis

X-ray crystallography is a powerful analytical method that provides detailed information about the atomic and molecular structure of a crystal. This technique has been instrumental in elucidating the structures of various tetrazole derivatives, including those with a tolyl substituent.

The crystal structures of several tetrazole derivatives have been resolved using single-crystal X-ray diffraction. For instance, the crystal structure of 2-(Adamantan-1-yl)-5-(o-tolyl)-2H-tetrazole was determined using a Rigaku Oxford Diffraction XtaLAB SuperNova diffractometer. nih.gov The crystals for this analysis were grown by the slow evaporation of a solution in a chloroform-methanol mixture at low temperatures. nih.gov

Similarly, the crystal structures of other tetrazole derivatives, such as 1-(4-Methoxyphenyl)-4-(3-tolyl)-1,4-dihydro-5H-tetrazol-5-one and 1-(3-fluorophenyl)-4-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazol-5-one, have been determined, revealing that they crystallize in specific space groups and crystal systems. rsc.org For example, a derivative synthesized from the reaction of acetophenone (B1666503) with 3-methoxybenzaldehyde (B106831) crystallizes in the monoclinic crystal system with a P21/n space group. researchgate.net

The determination of these crystal structures involves the refinement of atomic positions and anisotropic parameters using full-matrix least-squares techniques. researchgate.net The crystallographic data, including unit cell dimensions, space group, and refinement parameters, are crucial for a complete structural description.

Below is an interactive table summarizing the crystallographic data for selected tetrazole derivatives.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| (5-Phenyl-tetrazol-2-yl)-acetic acid methyl ester | Monoclinic | P21/c | 10.0630(14) | 8.2879(11) | 12.8375(18) | 105.546(3) | unlp.edu.ar |

| 5-p-Tolyl-1H-tetrazole | Orthorhombic | Pnma | 13.905(3) | 6.843(1) | 8.790(2) | 90 | doaj.org |

| 2-Dehydroabietyl-5-ethylsulfanyl-1,2,3,4-tetrazole | Orthorhombic | P212121 | 7.391(3) | 12.580(3) | 24.036(8) | 90 | researchgate.net |

Tetrazoles unsubstituted at the nitrogen atom can exist in two tautomeric forms: the 1H- and 2H-tautomers. researchgate.netthieme-connect.com The predominance of a particular tautomer is heavily influenced by the physical state of the compound. researchgate.net In the gas phase or in nonpolar solvents, the less polar 2H-tautomer is generally the more stable form. researchgate.net Conversely, in polar solvents and in the crystalline state, the 1H-tautomer is typically dominant. researchgate.net

The conformational analysis of this compound and its derivatives reveals the spatial arrangement of the tolyl group relative to the tetrazole ring. In many 5-phenyltetrazole derivatives, the phenyl and tetrazole rings are nearly coplanar. unlp.edu.ar For example, in (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester, the dihedral angle between the two rings is a mere 3.89(8)°. unlp.edu.ar Similarly, for 5-p-tolyl-1H-tetrazole, the tetrazole ring is almost coplanar with the benzene (B151609) ring, with a dihedral angle of 2.67(9)°. doaj.org

Theoretical calculations, such as those at the B3LYP/6-311++G(d,p) level, are often employed to study the potential energy surfaces of these molecules and predict the relative stabilities of different conformers and tautomers. unlp.edu.arnih.gov These computational studies have shown that for many 5-substituted tetrazoles, the 2H-tautomer is more stable in the gas phase, often by a small energy margin. iosrjournals.org

The existence and stability of these tautomers are critical as different tautomers can exhibit distinct chemical and biological properties. researchgate.net

The following table provides a summary of the preferred tautomeric forms of tetrazoles in different environments.

| Environment | Predominant Tautomer | Polarity of Tautomer | Reference |

| Gas Phase | 2H-Tautomer | Less Polar | researchgate.net |

| Nonpolar Solvents | 2H-Tautomer | Less Polar | researchgate.net |

| Polar Solvents | 1H-Tautomer | More Polar | researchgate.net |

| Crystalline State | 1H-Tautomer | More Polar | researchgate.net |

Hydrogen bonding is a prominent interaction in the crystal packing of NH-unsubstituted tetrazoles. In the crystal structure of 5-p-tolyl-1H-tetrazole, molecules are linked by intermolecular N—H···N hydrogen bonds. doaj.org

In addition to hydrogen bonding, π-π stacking interactions are frequently observed. These interactions can occur between the aromatic tolyl rings and the tetrazole rings of adjacent molecules. For 5-p-tolyl-1H-tetrazole, molecules stack along the acs.org direction with a π-π interaction involving the phenyl and tetrazole rings, characterized by a centroid-centroid distance of 3.5639(15) Å. doaj.org In other derivatives, parallel-displaced or offset face-to-face π-π stacking arrangements are common. iucr.org

Other weak interactions, such as C–H···π and C–H···O interactions, also contribute to the stability of the crystal lattice. rsc.orgresearchgate.net For instance, in the crystal structure of a tetrazolyl tryptophol (B1683683) derivative, C–H···π interactions are significant. researchgate.net Hirshfeld surface analysis is a useful tool for visualizing and quantifying these various intermolecular contacts. rsc.org

The combination of these interactions dictates the molecular packing and the resulting crystal morphology. For example, in some tetrazole derivatives, these interactions lead to the formation of layered structures.

Computational Studies and Theoretical Chemistry of 5 O Tolyl Tetrazole

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-(o-Tolyl)tetrazole, these simulations are primarily used to understand its interaction with biological targets.

Studies on derivatives of this compound have shed light on their potential as anticonvulsant agents. For instance, 1-benzyl-5-(o-tolyl)-1H-tetrazoles have been identified as potential anticonvulsants. vu.edu.au The tetrazole moiety is a key structural feature in many drugs and is known for its ability to form high-affinity bonds with biological targets. The unique physicochemical properties of the tetrazole scaffold have garnered significant attention in medicinal chemistry. vu.edu.auresearchgate.net The nitrogen atoms in the tetrazole ring can form coordination bonds, enabling them to act as ligands for metalloenzymes. ias.ac.in

In broader studies of tetrazole derivatives, molecular docking has been employed to investigate their interactions with various enzymes. For example, docking studies on 5-substituted-1H-tetrazole derivatives against tyrosinase have been performed to evaluate their binding and orientations. ias.ac.in Similarly, the interactions of tetrazole derivatives with the active site of cyclooxygenase-2 (COX-2) have been characterized using docking software. researchgate.net In the case of STAT5 inhibitors, the tetrazole moiety plays a crucial role in binding to the protein. fu-berlin.de

The binding modes of tetrazole derivatives are critical for their biological activity. For 5-substituted 1H-tetrazoles acting as cyclooxygenase inhibitors, computational studies have helped identify possible binding modes within the active site of COX-2. researchgate.net These analyses have shown that functional groups with a nonpolar nature may enhance biological activity, whereas polar and bulky groups might lead to reduced activity. researchgate.net

In the context of anticonvulsant activity, while specific binding mode analysis for this compound is not detailed, the general principles of tetrazole-protein interactions apply. The tetrazole ring can act as a bioisostere for a carboxylic acid group, forming key interactions with receptor sites. acs.orgmdpi.com For example, the tetrazole moiety of an inhibitor can interact directly with metal ions in the active site of metalloenzymes. acs.org The predicted binding mode of certain tetrazole derivatives to STAT5-SH2 has shown that structural expansion can lead to additional hydrophobic interactions with adjacent pockets. fu-berlin.de

Ligand-Protein Interactions

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for optimizing the therapeutic potential of a lead compound by modifying its chemical structure. For 5-(o-Tolyl)-1H-tetrazole derivatives, SAR studies have been crucial in identifying potent anticonvulsant agents. researchgate.netnih.gov

A series of 5-(o-tolyl)-1H-tetrazole derivatives were synthesized and evaluated for their anticonvulsant activities. nih.gov Among them, 1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazole (compound 3h in the study) demonstrated significant anticonvulsant activity in the maximal electroshock (MES)-induced seizure model, with an ED₅₀ value of 12.7 mg/kg and low neurotoxicity. nih.gov This highlights the importance of the substitution pattern on the tetrazole ring and the tolyl group for anticonvulsant efficacy.

General SAR findings for tetrazole derivatives indicate that the introduction of electron-donating groups on an attached phenyl ring can significantly increase cytotoxicity in some contexts. In other cases, the presence of electron-withdrawing groups like nitro substituents showed similar antimicrobial properties against certain bacterial strains. mdpi.com For anticonvulsant activity, NH-unsubstituted tetrazoles bearing an aryl group at the 5-position are considered promising. vu.edu.au

Table 1: SAR Findings for 5-(o-Tolyl)-1H-tetrazole Derivatives as Anticonvulsants

| Compound | Modification | Anticonvulsant Activity (MES test, ED₅₀) | Neurotoxicity (TD₅₀) | Protective Index (PI = TD₅₀/ED₅₀) |

|---|---|---|---|---|

| 1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazole | Addition of a 2-methylbenzyl group at the N1 position | 12.7 mg/kg | > 500 mg/kg | > 39.4 |

Data sourced from a study on anticonvulsant 5-(o-tolyl)-1H-tetrazole derivatives. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, stability, and reactivity of molecules like this compound.

DFT calculations are widely used to optimize the molecular geometry and explore the quantum chemical properties of tetrazole derivatives. researchgate.netresearchgate.netorientjchem.org These calculations help in understanding the stability and reactivity of different isomers and conformers. For instance, DFT studies on 5-substituted tetrazoles have been used to calculate the energies, geometries, and charge distributions of their various tautomeric forms (anion, 1H- and 2H-neutral tautomers). researchgate.net

The optimized geometry of tetrazole derivatives can be computed using DFT at specific levels of theory, such as B3LYP/6-31+G(d). researchgate.net These calculations are also used to determine thermodynamic properties and to predict vibrational spectra. asianpubs.org The results from DFT calculations can be correlated with experimental findings to confirm molecular structures. unlp.edu.ar For example, the computed energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is an indicator of the molecule's stability and reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govacs.org The MEP map illustrates regions of varying electron density. researchgate.netresearchgate.net

In an MEP map, red, orange, and yellow areas indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. researchgate.net Green regions are neutral. For tetrazole derivatives, the negative regions are often localized around the nitrogen atoms of the tetrazole ring and any electronegative substituents, making them potential sites for interaction with electrophiles. researchgate.netresearchgate.net This analysis is crucial for understanding intermolecular interactions, such as those between a drug molecule and its biological target. dntb.gov.ua

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazole |

| 1H-tetrazole |

| 5-benzyl-1H-tetrazole |

Density Functional Theory (DFT) Calculations

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational dynamics, interactions with its environment (such as solvents or biological macromolecules), and the stability of various states. These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve.

Research into the computational chemistry of tetrazole derivatives frequently employs MD simulations to complement findings from other methods like molecular docking and quantum mechanics. aaup.eduupi.edu For instance, after predicting a potential binding mode of a tetrazole derivative to a protein via docking, an MD simulation can be run to assess the stability of the predicted ligand-protein complex over a period, often up to 100 nanoseconds or more. aaup.eduresearchgate.net

The setup of an MD simulation for a molecule like this compound involves several key steps. Initially, a force field—a set of empirical energy functions and parameters—is assigned to describe the potential energy of the system. Force fields like COMPASS III are sometimes used for simulations of heterocyclic molecules. researchgate.net The atomic charges and other specific parameters for the molecule, if not available in standard force fields, can be derived from quantum-chemical calculations, such as those using Density Functional Theory (DFT). researchgate.netrsc.org The molecule is then placed in a simulation box, often filled with a solvent like water or toluene, to mimic experimental conditions. rsc.org The system is then minimized and equilibrated before the production run, from which data is collected for analysis. rsc.org

Analyses of the resulting trajectories can reveal important information. For example, the stability of a tetrazole derivative within a protein's binding site can be evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand's atoms over time. upi.edu Radial Distribution Function (RDF) analysis can be performed to understand the structural arrangement and interactions between different atoms, such as those of the tetrazole and a metal surface in corrosion studies. researchgate.net Such simulations have been used to study various tetrazole derivatives for applications ranging from drug design to materials science. upi.eduresearchgate.net For example, MD simulations helped confirm the stability of novel tetrazole-based inhibitors for the SARS-CoV-2 main protease and for enzymes like CYP3A4. aaup.eduupi.edu

Interactive Table: Representative MD Simulation Parameters for Tetrazole Derivatives This table summarizes typical parameters found in the literature for MD simulations of various tetrazole-containing systems. While not specific to this compound, they represent the standard methodologies applied.

| Parameter | Description | Typical Values / Methods from Literature | Reference |

|---|---|---|---|

| System | The molecular system being simulated. | Ligand-protein complex in aqueous solution; Molecule in a solvent box (e.g., toluene). | aaup.edursc.org |

| Force Field | Set of equations and parameters to calculate the system's potential energy. | COMPASS III; Parameters derived from DFT (e.g., B3LYP, M05-2X). | researchgate.netrsc.org |

| Software | Program used to run the simulation. | DL_POLY_2.0; Packages within Schrödinger or Materials Studio. | upi.eduresearchgate.netrsc.org |

| Simulation Time | The duration of the production phase of the simulation. | 4.5 ps (equilibration); 100 ns (production). | aaup.eduresearchgate.netrsc.org |

| Temperature | The temperature at which the simulation is run. | 298 K. | rsc.org |

| Analysis | Calculations performed on the simulation trajectory. | RMSD for stability; Radial Distribution Function (RDF) for structure. | upi.eduresearchgate.net |

Interactive Table: Applications of Molecular Dynamics Simulations for Tetrazole Compounds This table highlights the research areas where MD simulations have been applied to study tetrazole derivatives.

| Application Area | Purpose of Simulation | Key Findings from MD | Reference |

|---|---|---|---|

| Drug Discovery | To assess the stability of a ligand-protein complex. | Confirmed stable binding of tetrazole derivatives to targets like SARS-CoV-2 Mpro and CYP3A4. | aaup.eduupi.edu |

| Materials Science | To understand the adsorption behavior of inhibitors on a metal surface. | Simulated the adsorption of tetrazole derivatives on a Cu (111) surface to study corrosion inhibition. | researchgate.net |

| Solution Chemistry | To study the association and interaction of molecules in a solvent. | Investigated the association of phosphine-borane pairs in toluene, a system relevant to the tolyl group. | rsc.org |

Advanced Applications and Research Areas

Medicinal Chemistry and Pharmacological Applications

Researchers have explored the pharmacological potential of 5-(o-Tolyl)tetrazole derivatives, focusing on their activity as anticonvulsant agents and enzyme inhibitors. These studies aim to develop new therapeutic agents by modifying the core structure of this compound. researchgate.netnih.govvu.edu.au

A significant area of investigation has been the anticonvulsant properties of this compound derivatives. nih.govvu.edu.au A series of these compounds have been synthesized and systematically evaluated for their ability to protect against seizures and for their potential neurotoxicity. researchgate.netresearchgate.net

The maximal electroshock (MES) seizure test is a primary screening model used to identify anticonvulsant drugs effective against generalized tonic-clonic seizures. way2publications.comnih.gov In this test, several 5-(o-Tolyl)-1H-tetrazole derivatives demonstrated notable anticonvulsant activity. researchgate.net

One of the most potent compounds identified was 1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazole (designated as compound 3h in the study), which showed significant activity against MES-induced seizures with a median effective dose (ED₅₀) of 12.7 mg/kg following intraperitoneal injection in mice. researchgate.netnih.govresearchgate.net Another highly active derivative, referred to as compound 3c, exhibited an even lower ED₅₀ value of 9.8 mg/kg. researchgate.net These findings highlight the potential of the 5-(o-tolyl)-1H-tetrazole scaffold as a basis for developing new anticonvulsant agents. nih.gov

A crucial aspect of developing new central nervous system agents is assessing their neurotoxicity to ensure a sufficient safety margin. way2publications.comappconnect.in The neurotoxicity of this compound derivatives was evaluated using the rotarod test in mice, which assesses motor coordination impairment. researchgate.netappconnect.in

For the highly active compound 1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazole (3h), the median toxic dose (TD₅₀) was found to be greater than 500 mg/kg, indicating low neurotoxicity. researchgate.netnih.govresearchgate.net Compound 3c, the most active in the MES test, showed a TD₅₀ value of 229.4 mg/kg. researchgate.net This assessment is critical for determining the therapeutic viability of a potential drug candidate. nih.gov

The Protective Index (PI) is a quantitative measure of a drug's margin of safety, calculated as the ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀). researchgate.netmdpi.com A higher PI value is desirable, as it indicates a wider therapeutic window. frontiersin.org

The derivative 1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazole (3h) displayed a high PI of over 39.4. researchgate.netnih.govresearchgate.net Compound 3c, another potent derivative, had a PI of 23.4. researchgate.net These values are comparable to or better than some standard antiepileptic drugs, suggesting that these this compound derivatives are promising candidates for further development. researchgate.net

Anticonvulsant Activity and Neurotoxicity of Selected this compound Derivatives

| Compound Designation | Median Effective Dose (ED₅₀) in MES Test (mg/kg) | Median Toxic Dose (TD₅₀) in Rotarod Test (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |

| Compound 3h (1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazole) | 12.7 researchgate.netnih.gov | > 500 researchgate.netnih.gov | > 39.4 researchgate.netnih.gov |

| Compound 3c | 9.8 researchgate.net | 229.4 researchgate.net | 23.4 researchgate.net |

The tetrazole ring is a known pharmacophore that can act as a bioisosteric replacement for other functional groups, leading to its investigation in enzyme inhibition studies. vu.edu.auias.ac.in

Tyrosinase is a key metalloenzyme involved in melanin (B1238610) biosynthesis, and its inhibition is a target in medicinal and cosmetic research. ias.ac.innih.gov While research specifically on this compound's effect on tyrosinase is not extensively documented in the reviewed literature, broader studies on related tetrazole derivatives have shown significant inhibitory activity. ias.ac.inresearchgate.net

For instance, a study on 5-substituted-1H-tetrazole derivatives found that several compounds were effective tyrosinase inhibitors. ias.ac.inresearchgate.net The most potent compound in that series was identified as 3-(3,4-dichlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile, which exhibited a half-maximal inhibitory concentration (IC₅₀) of 45 µM. ias.ac.inresearchgate.net Other research has shown that 1,3-oxazine-tetrazole hybrids can also act as significant tyrosinase inhibitors. researchgate.netmdpi.com These findings suggest that the tetrazole scaffold, in general, is a promising framework for designing novel tyrosinase inhibitors, although specific studies on the 5-(o-tolyl) variant are required to confirm its particular efficacy.

Tyrosinase Enzyme Inhibition

Bioisosteric Replacements in Drug Design

Bioisosterism, the practice of replacing one functional group with another that retains similar chemical and physical properties, is a cornerstone of modern medicinal chemistry. The tetrazole ring is a classic and highly successful bioisostere, primarily for carboxylic acids and cis-amide bonds, offering improvements in metabolic stability, lipophilicity, and oral bioavailability. nih.govbeilstein-journals.org

The 5-substituted-1H-tetrazole ring is widely employed as a surrogate for the carboxylic acid group. beilstein-journals.orgresearchgate.net This substitution is effective because the tetrazole ring is planar and has a pKa (~4.5–4.9) that closely mimics that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions with biological targets. nih.govcambridgemedchemconsulting.com

Key advantages of this replacement include:

Metabolic Stability : Tetrazoles are generally more resistant to metabolic degradation than carboxylic acids. Carboxylic acids can undergo conjugation to form acyl glucuronides, which can be chemically reactive, whereas the N-glucuronides formed from tetrazoles are more stable. nih.govcambridgemedchemconsulting.com

Physicochemical Properties : Tetrazolate anions are typically more lipophilic than the corresponding carboxylates. nih.gov This increased lipophilicity can improve a drug candidate's ability to cross cell membranes, potentially leading to better absorption and bioavailability. researchgate.net

Target Interaction : While geometrically similar, the tetrazole ring is slightly larger than a carboxylic acid group, and its hydrogen-bonding environment extends further. nih.govcambridgemedchemconsulting.com This can sometimes lead to altered or improved binding interactions with a target protein.

The most prominent example of this strategy is the antihypertensive drug Losartan, where a tetrazole ring replaced a carboxylic acid group, resulting in a compound with potent biological activity and good oral efficacy. nih.gov

In addition to mimicking carboxylic acids, 1,5-disubstituted tetrazoles are effective bioisosteres for the cis-conformation of an amide bond. beilstein-journals.orgacs.org While most peptide bonds in proteins exist in a trans conformation, the cis form is crucial for specific protein folds and functions. However, amide bonds are susceptible to enzymatic cleavage by proteases. researchgate.net

Replacing a cis-amide bond with a 1,5-disubstituted tetrazole ring confers several advantages:

Conformational Rigidity : The tetrazole ring is a planar, aromatic system that locks the substituents into a conformation that closely mimics the geometry of a cis-amide bond. acs.orgopen.ac.uk

Metabolic Stability : As a stable heterocyclic ring, the tetrazole is not recognized or cleaved by proteases, thus enhancing the metabolic stability and half-life of the peptide-based drug. researchgate.net

Synthetic Accessibility : The development of modern synthetic methods has made the incorporation of tetrazole rings into peptide chains a straightforward process. open.ac.uk

Studies have shown that this substitution can maintain or even enhance the biological activity of peptides. For example, inserting a tetrazole moiety into the sequence of [Leu5]enkephalin, a neuropeptide, significantly altered its metal-coordinating properties while acting as a cis-amide bond surrogate. nih.gov This application is vital in the development of peptidomimetics—molecules that mimic the structure and function of peptides but with improved pharmacological properties. acs.orgresearchgate.net

Carboxylic Acid Surrogates

Antimicrobial Activities

Derivatives of this compound have been the subject of significant research for their potential as antimicrobial agents, demonstrating activity against a range of pathogenic bacteria and fungi.

Numerous studies have demonstrated that incorporating a tetrazole ring into various molecular scaffolds can yield compounds with significant antibacterial properties. These derivatives have been tested against both Gram-positive and Gram-negative bacteria.

Research findings include:

Novel imide-tetrazole derivatives have shown potent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.8–3.2 μg/mL against standard and clinical strains, in some cases exceeding the activity of the reference antibiotic, Ciprofloxacin. nih.gov

A series of 1,5-disubstituted tetrazoles displayed medium-to-high activity against the Gram-positive bacterium Staphylococcus aureus but were inactive against the Gram-negative Escherichia coli. uokerbala.edu.iq

Tetrazolyl-thiosemicarbazide derivatives showed promising activity against both S. aureus and E. coli, with one compound producing a 24 mm zone of inhibition against S. aureus at a concentration of 200 µl/ml. semanticscholar.org

A study on 5-(thiophen-2-yl)-1H-tetrazole, an analogue of the title compound, found it to have a broad spectrum of bactericidal activity with MICs ranging from 0.62 mg/ml to 1.25 mg/ml against all tested strains. ej-chem.org

Table 1: Antibacterial Activity of Selected Tetrazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Imide-tetrazoles | Gram-positive & Gram-negative | MIC | 0.8–3.2 µg/mL | nih.gov |

| 1,5-disubstituted tetrazoles | Staphylococcus aureus | Inhibition Zone | Medium-High | uokerbala.edu.iq |

| 1,5-disubstituted tetrazoles | Escherichia coli | Inhibition Zone | No Effect | uokerbala.edu.iq |

| Tetrazolyl-thiosemicarbazides | Staphylococcus aureus | Inhibition Zone | 24 mm | semanticscholar.org |

| Tetrazolyl-thiosemicarbazides | Escherichia coli | Inhibition Zone | 20 mm | semanticscholar.org |

The tetrazole scaffold is also a promising feature in the development of new antifungal agents, particularly against opportunistic pathogens like Candida albicans, a common cause of fungal infections in humans. nih.gov

Key research includes:

A series of new tetrazole derivatives bearing a pyrrolidine (B122466) moiety were synthesized and evaluated for their activity against C. albicans. The leading compound, 2-{3-[2-(3-Methylphenyl)pyrrolidin-1-yl]propyl}-5-phenyl-2H-tetrazole, was identified as a potent inhibitor of both planktonic and sessile (biofilm) fungal cells with low toxicity. nih.gov

Tetrazole-containing 1,5-benzothiazepines were synthesized and found to possess moderate antifungal activity. eurjchem.com

Table 2: Antifungal Activity of Selected Tetrazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Fungal Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Pyrrolidine-tetrazoles | Candida albicans | Inhibition | Potent inhibitor | nih.gov |

| 1,5-Benzothiazepine-tetrazoles | Fungal strains | Activity | Moderate | eurjchem.com |

Antiviral Activity

The tetrazole moiety is a recognized pharmacophore in the development of antiviral agents. beilstein-journals.org Research has shown that certain tetrazole derivatives exhibit activity against various viruses. thieme-connect.com While specific studies focusing solely on the antiviral properties of this compound are not extensively detailed in the provided results, the broader class of tetrazole-containing compounds has been investigated for anti-HIV and other antiviral activities. vu.edu.au For instance, studies on tetrazole phosphonic acids have explored their effects on the replication of Herpes Simplex Viruses (HSV-1 and HSV-2) and their ability to inhibit viral DNA polymerases and the RNA transcriptase activity of the influenza virus. nih.gov However, a study on 5-(phosphonomethyl)-1H-tetrazole and its analogues revealed they were not potent inhibitors of HSV-1 and HSV-2 replication in cell cultures. nih.gov

Anticancer and Antiproliferative Activity

Derivatives of this compound have been synthesized and evaluated for their potential as anticancer and antiproliferative agents. The tetrazole ring is a component of several FDA-approved drugs and is noted for its role in medicinal chemistry. beilstein-journals.org

In one study, novel N-aryl-2-(5-aryltetrazol-2-yl)acetamides were synthesized, including derivatives of 5-p-tolyl-2H-tetrazole, a close isomer of the subject compound. These compounds were screened for in vitro anticancer activity against 60 human cancer cell lines by the National Cancer Institute. The results indicated that some of the synthesized compounds exhibited low to moderate activity against most of the malignant tumor cells. researchgate.net

Another area of research focuses on the development of 1,5-disubstituted tetrazoles as tubulin polymerization inhibitors, which is a key mechanism for many anticancer drugs. nih.gov Studies on tetrazole-hydrazone derivatives have also shown significant anticancer activity against various tumor cell lines. researchgate.net Furthermore, tetrazole-chalcone and tetrazole-pyrazoline hybrids have demonstrated superior antiproliferative activity against colon and prostate cancer cell lines when compared to existing chemotherapy agents. japsonline.com

Table 1: Anticancer and Antiproliferative Activity of Selected Tetrazole Derivatives

| Compound Type | Cancer Cell Line(s) | Observed Activity |

|---|---|---|

| N-aryl-2-(5-p-tolyl-2H-tetrazole)acetamides | 60 human cancer cell lines | Low to moderate activity researchgate.net |

| 1,5-disubstituted tetrazoles | Various, including multidrug-resistant cells | Potent antiproliferative agents, tubulin polymerization inhibitors nih.gov |

| Tetrazole-hydrazone derivatives | A549 and C6 tumor cell lines | Significant anticancer activity researchgate.net |

Neuroprotective Effects

Research has indicated that derivatives of 5-(o-tolyl)-1H-tetrazole possess neuroprotective properties. A series of these derivatives were synthesized and evaluated for their anticonvulsant activities, which is often linked to neuroprotection. nih.gov One particular derivative, 1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazole, demonstrated significant anticonvulsant activity against seizures induced by maximal electroshock (MES). nih.gov This compound also exhibited low neurotoxicity, suggesting a favorable safety profile in preclinical models. nih.gov The high protective index of this compound highlights its potential as a lead for the development of more potent neuroprotective agents. nih.gov

Other Pharmacological Potentials (e.g., Anti-inflammatory, Analgesic)

The tetrazole scaffold is known to be a versatile pharmacophore, with various derivatives exhibiting a wide range of biological activities, including anti-inflammatory and analgesic effects. thieme-connect.com The substitution of a tetrazole for a carboxylic acid group has been shown to enhance anti-inflammatory activity in some compounds. vu.edu.au

Studies on tetrazole-containing compounds have demonstrated their potential as inhibitors of cyclooxygenases (COX), enzymes that play a crucial role in inflammation. vu.edu.au Specifically, 1,5-diaryl tetrazoles have shown inhibitory activity against the COX-2 isomer. vu.edu.au Furthermore, research on indan (B1671822) derivatives incorporating a tetrazole moiety, such as 5-(5',6'-dichloroindan-1'-yl)-tetrazole, has revealed significant analgesic and anti-inflammatory properties in animal models. nih.gov Some tetrazole derivatives have shown anti-inflammatory activity comparable to standard drugs like phenylbutazone. researchgate.net

Coordination Chemistry and Ligand Design

This compound as a Ligand in Metal Complexes

This compound can act as a ligand in coordination chemistry, forming complexes with various metals. biosynth.com The tetrazole ring, with its multiple nitrogen atoms, provides several potential coordination sites. acs.org The coordination chemistry of 5-substituted tetrazoles has been a subject of study since the 1960s. anu.edu.au These ligands typically coordinate to metal ions as anions. anu.edu.au

Transition metal complexes of pyridyl-tetrazoles, which share structural similarities with this compound, have been synthesized and characterized. anu.edu.au The resulting complexes can have varied structures, including monomeric and polymeric forms, depending on the metal and other ligands present. anu.edu.au The thermal decomposition of some of these tetrazolato complexes proceeds through a reverse 1,3-dipolar cycloaddition. anu.edu.au

Development of Metal-Organic Frameworks (MOFs)

Tetrazole-based ligands, including derivatives of this compound, are utilized in the construction of metal-organic frameworks (MOFs). ambeed.comambeed.com MOFs are porous materials with a wide range of applications, including gas storage and catalysis. rsc.org

A study involving the isomeric 5-m-tolyl-1H-tetrazole and 5-o-tolyl-1H-tetrazole (L1) reported the synthesis of three new polyoxometalate (POM)-based metal-organic compounds. rsc.org In one of these compounds, the this compound ligand (L1) formed two-dimensional layers with silver ions, which were further linked to create a three-dimensional MOF. rsc.org The structure of these MOFs can be influenced by the type of polyoxometalate anions and the specific isomer of the tolyl-tetrazole ligand used. rsc.org Another example is the synthesis of zinc coordination polymers using p-tolylnitrile, which in situ forms a tetrazole ligand, resulting in a 2D layered network. acs.org The development of tetrazole-based MOFs is an active area of research, with potential applications in areas like selective CO2 adsorption. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(2-Methylbenzyl)-5-(o-tolyl)-1H-tetrazole |

| 5-p-tolyl-2H-tetrazole |